Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H22N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:
Protection of the amine group: The amine group of the azetidine derivative is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Alkylation: The protected azetidine is then alkylated with 2-amino-1-methoxyethane under basic conditions to introduce the desired substituent.
Deprotection: The final step involves deprotecting the carbamate group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: It is employed in the development of new materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(propan-2-yl)aminoazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it particularly useful in medicinal chemistry and organic synthesis, where it can serve as a versatile intermediate for the development of new compounds.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1-methoxyethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(7-13)9(5-12)15-4/h8-9H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAFQWGVJNAOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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